

A Comparative Analysis of the Chemical Kinetics of Methyl and Ethyl Propanoate

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Compound of Interest

Compound Name: Ethyl propiolate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical kinetics of methyl propanoate and ethyl propanoate, focusing on their pyrolysis and hydrolysis reactions. The information presented is intended to be a valuable resource for researchers and professionals involved in chemical synthesis, reaction modeling, and drug development, where an understanding of ester reactivity is crucial.

Executive Summary

This report details the kinetic parameters of methyl propanoate and ethyl propanoate in pyrolysis and hydrolysis reactions. In high-temperature pyrolysis, methyl propanoate exhibits a faster decomposition rate compared to ethyl propanoate under similar conditions.^[1] Conversely, in base-catalyzed hydrolysis, the reactivity trend is reversed, with ethyl propanoate demonstrating a higher activation energy and thus a slower hydrolysis rate than methyl propanoate. This guide summarizes the available quantitative data, provides detailed experimental protocols for key kinetic studies, and presents visualizations of reaction pathways and experimental workflows to facilitate a comprehensive understanding of the kinetic behavior of these two esters.

Data Presentation

Table 1: Comparative Kinetic Parameters for the Pyrolysis of Methyl and Ethyl Propanoate

Parameter	Methyl Propanoate	Ethyl Propanoate	Conditions	Source
Arrhenius A-factor (s^{-1})	2.51×10^{13}	1.91×10^{13}	1250-1750 K, 1.5 atm	[1]
Activation Energy (kcal/mol)	59.7	60.5	1250-1750 K, 1.5 atm	[1]
Primary Decomposition Pathways	C-O/C-C bond fission, H-transfer reactions	Six-centered ring elimination (producing ethylene and propanoic acid), C-O/C-C bond fission	High Temperature	[1][2]

Table 2: Comparative Kinetic Parameters for the Base-Catalyzed Hydrolysis of Methyl and Ethyl Esters

While direct comparative data for the hydrolysis of methyl and ethyl propanoate under identical conditions is limited, studies on homologous benzoate esters provide insights into the expected trends. The activation energy for the base-catalyzed hydrolysis of ethyl benzoate is higher than that of methyl benzoate, suggesting a slower reaction rate for the ethyl ester.[3]

Parameter	Methyl Benzoate	Ethyl Benzoate	Conditions	Source
Activation Energy (kJ/mol)	Lower	Higher	Base-catalyzed hydrolysis	[3]
Relative Half-life ($t_{1/2}$)	Shorter	Longer	Base-catalyzed hydrolysis	[3]

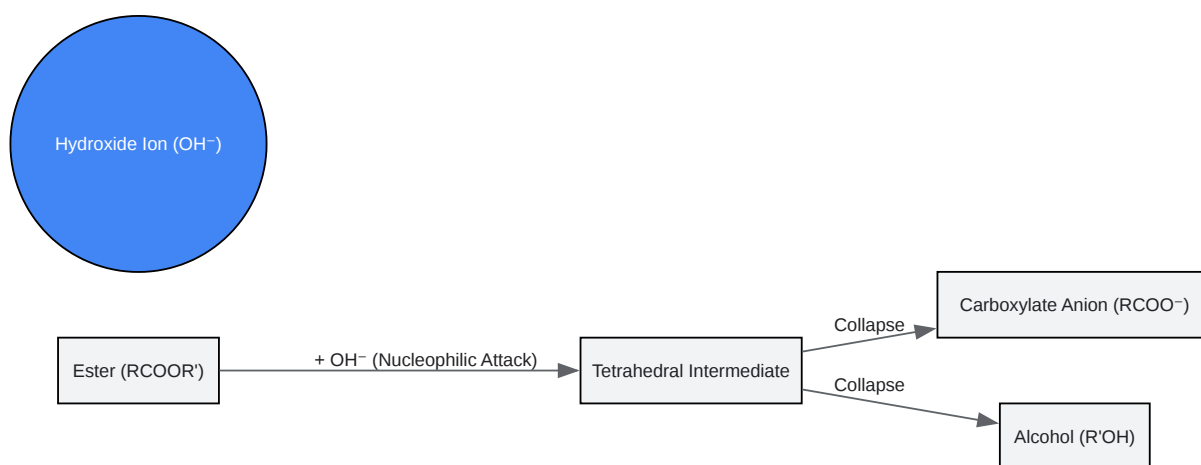
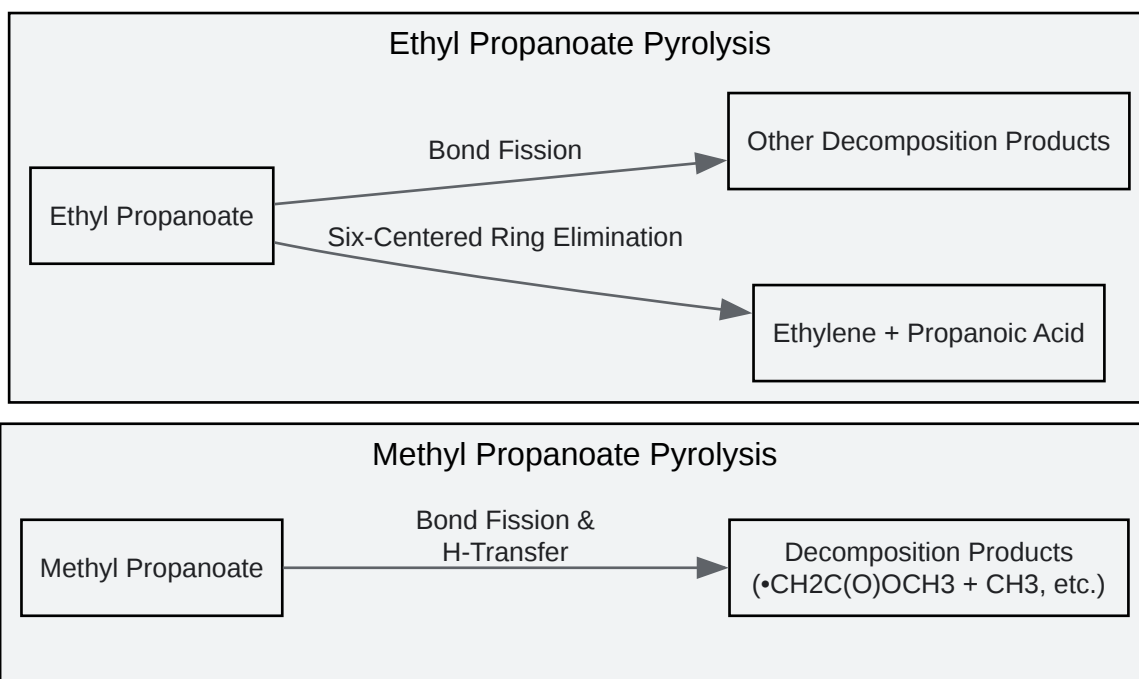
Note: This data is for benzoate esters and serves as a proxy for the expected trend in propanoate esters.

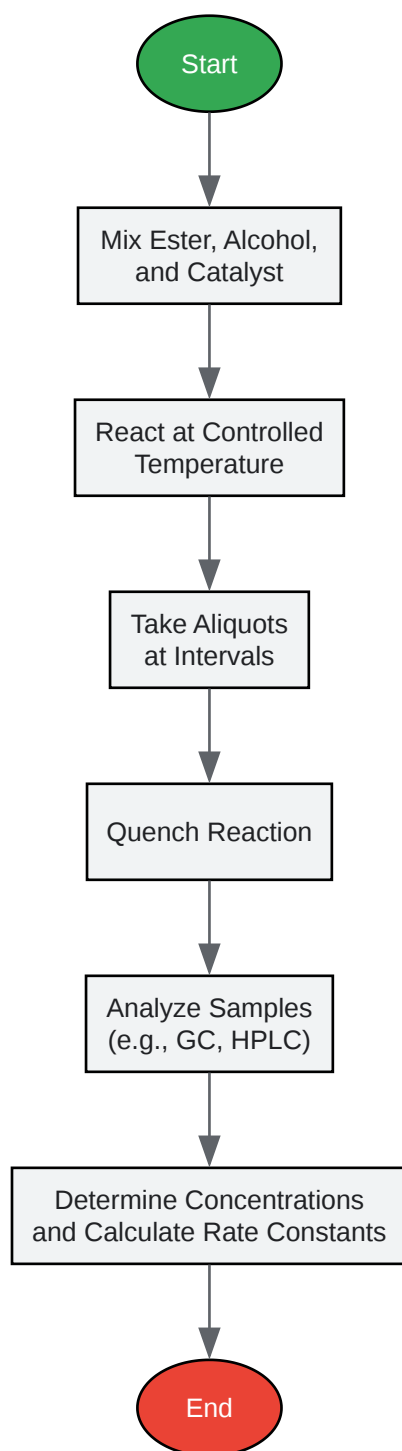
Pyrolysis Kinetics

High-temperature pyrolysis of methyl and ethyl propanoate has been studied behind reflected shock waves.^[1] Under these conditions, methyl propanoate decomposes more rapidly than ethyl propanoate.^[1] The primary decomposition of methyl propanoate is dominated by bond fission and hydrogen transfer reactions.^[2] In contrast, a significant decomposition pathway for ethyl propanoate involves a six-centered ring elimination reaction, which produces ethylene and propanoic acid.^[1]

Pyrolysis Reaction Pathways

The following diagram illustrates the primary decomposition pathways for methyl and ethyl propanoate during high-temperature pyrolysis.





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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
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